molecular formula C20H10F2O4S B14995028 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate

Cat. No.: B14995028
M. Wt: 384.4 g/mol
InChI Key: GWMKYKIRQFOGSO-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities. It is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate typically involves multiple steps One common method includes the reaction of 4-fluorobenzoic acid with a suitable thiol compound to form the benzoxathiol ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The benzoxathiol ring structure can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate include other fluorinated benzoxathioles and benzoates. These compounds share structural similarities but may differ in their reactivity and biological activities. For example:

The uniqueness of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-fluorobenzoate lies in its combined benzoxathiol and fluorobenzoate structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H10F2O4S

Molecular Weight

384.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-fluorobenzoate

InChI

InChI=1S/C20H10F2O4S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)26-20(24)27-17)25-19(23)12-3-7-14(22)8-4-12/h1-10H

InChI Key

GWMKYKIRQFOGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)F)SC(=O)O3)F

Origin of Product

United States

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